
2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes a butyl group, two ethyl groups, and a carboxamide group attached to the dioxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods
Industrial production of dioxolanes, including this compound, often employs similar methods but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, ensures high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Nucleophiles: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide has various applications in scientific research:
Mécanisme D'action
The mechanism by which 2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological responses . The pathways involved may include signal transduction cascades that result in changes in cellular activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound used as a solvent and in the synthesis of polyacetals.
2,2-Dimethyl-1,3-dioxolane: Known for its use in organic synthesis and as a protecting group.
2,2-Diethyl-1,3-dioxolane: Similar in structure but with different alkyl groups, used in various chemical reactions.
Uniqueness
2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a protecting group and its potential medicinal applications set it apart from other dioxolanes .
Propriétés
Numéro CAS |
69016-00-8 |
|---|---|
Formule moléculaire |
C12H23NO3 |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
2-butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide |
InChI |
InChI=1S/C12H23NO3/c1-4-7-8-12(15-9-10-16-12)11(14)13(5-2)6-3/h4-10H2,1-3H3 |
Clé InChI |
OLQSFKDKSIQTCK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(OCCO1)C(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


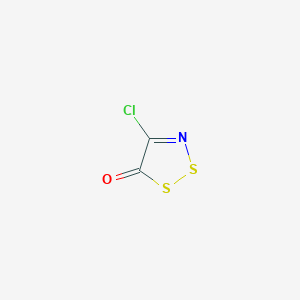
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)
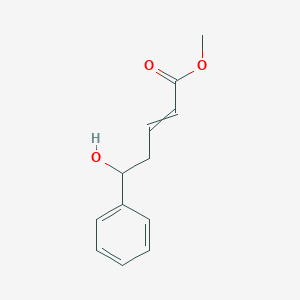

![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)
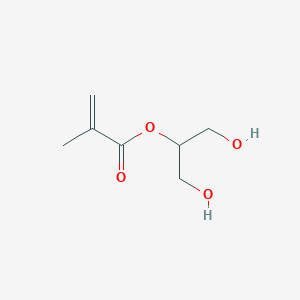
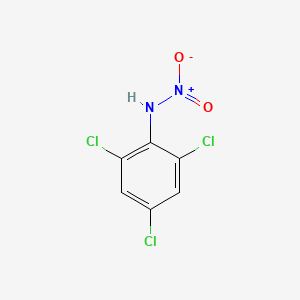

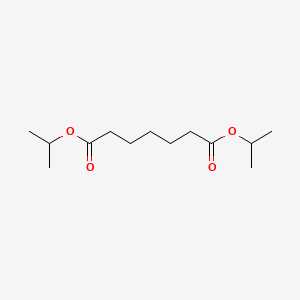
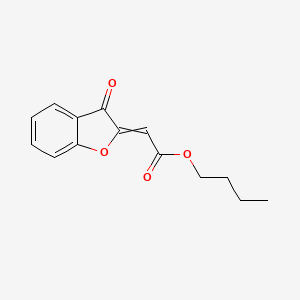
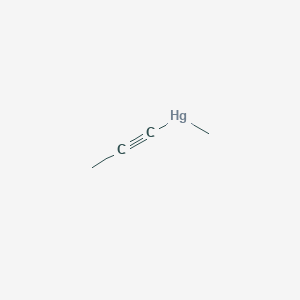
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
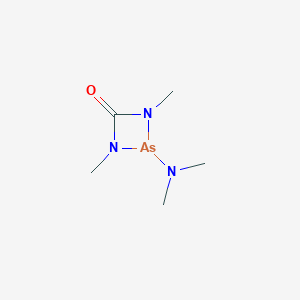
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)
